molecular formula C31H32N2O7 B570994 3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine CAS No. 114551-15-4

3'-Deoxy-5'-O-(dimethoxytrityl)-5-methyluridine

Cat. No.: B570994
CAS No.: 114551-15-4
M. Wt: 544.604
InChI Key: QOYAQHNFWRHJEG-UHFFFAOYSA-N
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Description

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is a modified nucleoside analog. It is structurally similar to uridine but features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a methyl group at the 5-position of the uracil ring. This compound is primarily used in the synthesis of oligonucleotides and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 3’-deoxy-5-methyluridine with a dimethoxytrityl (DMT) group. This is achieved through a reaction with dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete protection of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and purity, often involving rigorous purification steps such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:

    Deprotection: Removal of the DMT group using acidic conditions, such as treatment with acetic acid or trichloroacetic acid.

    Substitution: The methyl group at the 5-position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Acetic acid, trichloroacetic acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products

    Deprotection: Yields 3’-deoxy-5-methyluridine.

    Substitution: Produces various substituted uridine derivatives.

    Oxidation and Reduction: Leads to oxidized or reduced forms of the uracil ring.

Scientific Research Applications

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of modified oligonucleotides.

    Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.

    Industry: Used in the production of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

The mechanism of action of 3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine involves its incorporation into synthetic oligonucleotides. The DMT group serves as a protecting group during the synthesis, preventing unwanted reactions at the 5’-hydroxyl position. Once incorporated into an oligonucleotide, the DMT group can be removed under acidic conditions, allowing for further modifications or interactions with other molecules. The methyl group at the 5-position can influence the compound’s binding affinity and specificity for target nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-5’-O-(dimethoxytrityl)-3’-fluorouridine: Another nucleoside analog with a fluorine atom at the 3’-position.

    3’-Deoxy-5’-O-(dimethoxytrityl)-3’-thiothymidine: Features a sulfur atom at the 3’-position instead of oxygen.

Uniqueness

3’-Deoxy-5’-O-(dimethoxytrityl)-5-methyluridine is unique due to the presence of the methyl group at the 5-position, which can enhance its stability and binding properties compared to other nucleoside analogs. This makes it particularly useful in the synthesis of stable and specific oligonucleotides for various research and therapeutic applications.

Properties

IUPAC Name

1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-28(20)35)29-27(34)17-26(40-29)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-27,29,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUOBLOAHYWPHA-YIKNKFAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901170479
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143653-61-6
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143653-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-deoxy-5-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901170479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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